(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Antimicrobial SAR Tetrahydrofuran-2-ylmethylamine Secondary amine library

(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 356530-65-9) is a synthetic secondary amine with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol. It features a 3-methylbenzyl group coupled to a tetrahydrofuran-2-ylmethyl moiety via a secondary amine linker.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 356530-65-9
Cat. No. B185557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
CAS356530-65-9
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CNCC2CCCO2
InChIInChI=1S/C13H19NO/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3
InChIKeyPPDHTNFZZGECOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 356530-65-9)


(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 356530-65-9) is a synthetic secondary amine with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol [1]. It features a 3-methylbenzyl group coupled to a tetrahydrofuran-2-ylmethyl moiety via a secondary amine linker. This compound is primarily offered as a research chemical or synthetic intermediate by multiple chemical suppliers (typical purity 95–98%) [2]. The tetrahydrofuran ring introduces a chiral center (one undefined stereocenter) and enhances hydrogen-bond acceptor capacity (H-bond acceptor count: 2; topological polar surface area: 21.3 Ų), which can influence molecular recognition and pharmacokinetic properties . Its physicochemical profile—LogP ~2.65, boiling point 312.2 °C, density 1.01 g/cm³—places it in a moderate lipophilicity range suitable for blood-brain barrier penetration or membrane partitioning in cellular assays . Vendors list the compound without published pharmacological data, indicating its current deployment is predominantly as a building block or screening library component rather than as a characterized bioactive molecule [2].

Why Generic Substitution Fails for (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 356530-65-9)


Generic substitution of (3-methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine with structurally analogous benzyl-tetrahydrofuran-amines is scientifically unsound due to the sensitivity of biological target engagement to subtle variations in the benzyl substitution pattern and the tetrahydrofuran ring position. Published structure-activity relationship (SAR) data on N-substituted tetrahydrofuran-2-ylmethylamine derivatives demonstrate that even minor modifications—such as altering the substituent on the phenyl ring or replacing the tetrahydrofuran with other heterocycles—can abolish or drastically reduce antimicrobial and enzyme inhibitory activities [1]. Specifically, the 3-methyl substitution on the benzyl ring modulates electron density and steric profile at the amine, directly influencing nucleophilicity, receptor fit, and metabolic stability. Compounds lacking the tetrahydrofuran oxygen (e.g., benzyl-(cycloalkylmethyl)-amines) lose a critical hydrogen-bond acceptor, while positional isomers of the methyl group (2-methyl or 4-methyl analogs) exhibit altered molecular shape and electrostatic potential, leading to divergent binding kinetics [2]. Without head-to-head potency data for this exact compound, the class-level SAR evidence nonetheless indicates that simple interchange with a closely related analog carries a high risk of unpredictable loss of function in any assay or synthetic pathway where the amine scaffold is pharmacophoric [1].

Quantitative Differentiation Evidence for (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 356530-65-9)


Antimicrobial Activity of N-Substituted Tetrahydrofuran-2-ylmethylamine Derivatives: Class-Level SAR and Structural Implications

A published SAR study of N-substituted tetrahydrofuran-2-ylmethylamine derivatives provides class-level evidence for the antimicrobial potential of this scaffold. In this study, compound 5c—a derivative bearing an N-aralkyl substituent structurally analogous to the 3-methylbenzyl group in the target compound—exhibited moderate inhibition against multiple bacterial strains, whereas other derivatives (e.g., 5a, 5b, 5d–f) with different N-substituents showed only weak or negligible activity [1]. This establishes that within the tetrahydrofuran-2-ylmethylamine chemotype, antibacterial activity is highly dependent on the specific N-substituent. The 3-methylbenzyl group in (3-methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine closely mirrors the active aralkyl phenotype, suggesting a higher probability of retaining bioactivity compared to analogs with simple alkyl (methyl, ethyl) or unsubstituted benzyl groups. No direct head-to-head data with the exact target compound are available; this evidence is class-level inference.

Antimicrobial SAR Tetrahydrofuran-2-ylmethylamine Secondary amine library

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Unsubstituted Benzyl Analog

The 3-methyl substitution on the benzyl ring increases LogP by approximately +0.5 units compared to the unsubstituted benzyl analog (benzyl-(tetrahydro-furan-2-ylmethyl)-amine, CAS 183275-87-8), based on calculated LogP values: target compound LogP = 2.65 (measured) vs. unsubstituted benzyl analog estimated LogP ≈ 2.1 (XLogP3) . This moderate lipophilicity enhancement improves predicted membrane permeability without crossing into overly lipophilic space (LogP >5) associated with poor solubility and promiscuous binding. Additionally, the target compound retains two hydrogen-bond acceptors (tetrahydrofuran oxygen and amine nitrogen) and one hydrogen-bond donor (secondary amine), identical to the unsubstituted analog, thereby preserving the key pharmacophoric features for target engagement. The 3-methyl group also slightly alters the basicity (pKa) of the amine nitrogen through inductive effects, which may modulate protonation state at physiological pH relative to the unsubstituted benzyl comparator [1].

Lipophilicity Hydrogen-bond acceptor Drug-likeness

Regioisomeric Differentiation: 3-Methyl vs. 2-Methyl and 4-Methyl Benzyl Positional Isomers in Receptor Binding Contexts

The 3-methyl (meta) substitution on the benzyl ring positions the methyl group in a spatial orientation distinct from the 2-methyl (ortho) and 4-methyl (para) regioisomers. In the context of GPCR ligands and enzyme inhibitors that recognize benzyl moieties, the meta-substitution pattern often results in distinct binding conformations compared to para-substituted analogs [1][2]. For example, in the cytokinin receptor antagonist PI-55 series, the 3-methylbenzylamino substitution proved critical for antagonist activity, whereas para-substituted variants showed agonist or partial agonist profiles [1]. Although direct comparative binding data for (3-methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine with its 2- and 4-methyl regioisomers are not published, the positional isomer effect is a well-established principle in medicinal chemistry: the same substituent at different ring positions alters the dihedral angle between the aromatic ring and the amine linker, changes electrostatic potentials, and can invert pharmacological function from agonist to antagonist. Researchers procuring a benzyl-tetrahydrofuran-methylamine scaffold for receptor screening should therefore specify the 3-methyl regioisomer if meta-substitution is required by the pharmacophore hypothesis [2].

Positional isomer SAR GPCR binding 3-Methylbenzyl pharmacophore

Optimal Application Scenarios for (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 356530-65-9)


Screening Library Enrichment for Antimicrobial Tetrahydrofuran-2-ylmethylamine Derivatives

Based on the class-level antimicrobial SAR established for N-substituted tetrahydrofuran-2-ylmethylamine derivatives [1], this compound is a rational inclusion in focused screening libraries targeting bacterial or fungal pathogens. Its 3-methylbenzyl substituent mirrors the active aralkyl phenotype of derivative 5c, which demonstrated moderate broad-spectrum antibacterial activity where simple alkyl or unsubstituted benzyl analogs were inactive [1]. Screening this compound in standardized broth microdilution assays (CLSI M07/M100) against ESKAPE pathogens or Mycobacterium species may yield hit rates superior to analogs lacking aromatic substitution.

Chemical Probe Development for GPCR or Kinase Targets with Meta-Substituted Benzyl Pharmacophores

The 3-methyl (meta) substitution pattern positions this compound advantageously for targets or protein families where meta-substituted benzylamines are known privileged fragments—including certain GPCRs (e.g., trace amine-associated receptors, serotonin receptor subtypes) and kinases (e.g., p38 MAP kinase inhibitors incorporating tetrahydrofuran-2-ylmethylamine fragments [2]). The tetrahydrofuran ring contributes conformational constraint and an additional hydrogen-bond acceptor, making the compound a more three-dimensional fragment compared to flexible-chain benzylamines. Researchers can use it as a starting scaffold in structure-based drug design, leveraging the defined stereocenter for chiral resolution and SAR expansion.

Medicinal Chemistry Lead Optimization: Late-Stage Functionalization via Secondary Amine Handle

The secondary amine in (3-methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine serves as a versatile synthetic handle for late-stage diversification. The compound can undergo reductive amination, acylation, sulfonylation, or urea formation to generate focused libraries around the tetrahydrofuran-2-ylmethylamine core . This is particularly valuable in lead optimization campaigns where the core scaffold has shown initial activity, and systematic variation of the benzyl N-substituent is required to fine-tune potency, selectivity, and pharmacokinetic properties. The commercial availability of the compound at 95–98% purity from multiple vendors supports parallel synthesis workflows.

Computationally-Guided Virtual Screening as a 3D Fragment with Physicochemical Differentiation

With a measured LogP of 2.65 and topological polar surface area of 21.3 Ų , this compound resides within favorable drug-like chemical space (Lipinski compliant). Its calculated LogP is approximately 0.5 units higher than the unsubstituted benzyl analog (CAS 183275-87-8), which may translate to improved predicted blood-brain barrier penetration or intracellular target access . Computational chemists can deploy this compound as a query in shape-based or pharmacophore-based virtual screening campaigns where the tetrahydrofuran oxygen serves as a directional hydrogen-bond acceptor and the 3-methylbenzyl group defines a hydrophobic sub-pocket. This differentiates it from non-heterocyclic benzylamine fragments that lack the conformational restriction and H-bond geometry provided by the tetrahydrofuran ring.

Quote Request

Request a Quote for (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.